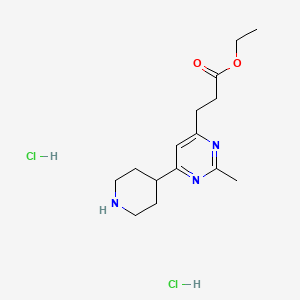

Ethyl 3-(2-methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propanoate dihydrochloride

Description

Properties

Molecular Formula |

C15H25Cl2N3O2 |

|---|---|

Molecular Weight |

350.3 g/mol |

IUPAC Name |

ethyl 3-(2-methyl-6-piperidin-4-ylpyrimidin-4-yl)propanoate;dihydrochloride |

InChI |

InChI=1S/C15H23N3O2.2ClH/c1-3-20-15(19)5-4-13-10-14(18-11(2)17-13)12-6-8-16-9-7-12;;/h10,12,16H,3-9H2,1-2H3;2*1H |

InChI Key |

DLVBXZRLEFVHBE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC1=CC(=NC(=N1)C)C2CCNCC2.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl 3-(2-methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propanoate dihydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced via condensation reactions with suitable reagents.

Esterification: The ester functional group is introduced through esterification reactions, often using ethyl alcohol and an acid catalyst.

Formation of the Final Compound: The final compound is obtained by combining the piperidine and pyrimidine intermediates under specific reaction conditions, followed by purification and conversion to the dihydrochloride salt form.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

Ethyl 3-(2-methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propanoate dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Hydrolysis: The ester functional group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts, depending on the specific reaction being performed.

Scientific Research Applications

Ethyl 3-(2-methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propanoate dihydrochloride has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.

Biological Research: It is used in biological assays to investigate its effects on cellular processes and molecular targets.

Pharmacology: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion.

Industrial Applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(2-methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propanoate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: Ethyl 3-(2-methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propanoate dihydrochloride

- Synonyms: Ethyl 3-[2-methyl-6-(piperidin-4-yl)pyridin-4-yl]propanoate dihydrochloride .

- Molecular Formula : C₁₆H₂₆Cl₂N₂O₂

- Molecular Weight : 349.30 g/mol .

- Key Features: A pyrimidine-piperidine core linked to an ethyl propanoate ester, stabilized as a dihydrochloride salt.

Structural Significance :

- The pyrimidine ring provides a planar, aromatic scaffold conducive to binding biological targets.

- The piperidin-4-yl group enhances solubility and bioavailability via its basic nitrogen, which is protonated in physiological conditions.

- The dihydrochloride salt form improves crystallinity and stability for pharmaceutical applications .

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related molecules:

Key Observations :

- Pyrimidine vs.

- Ester Functionality: While all compounds contain esters, the target’s ethyl propanoate is simpler compared to Amustaline’s bis(chloroethyl) groups, which confer alkylating activity .

- Salt Forms : The dihydrochloride salt enhances aqueous solubility, a feature shared with Amustaline but absent in the neutral aroma compound .

Research Findings and Trends

- Solubility and Bioavailability: The dihydrochloride salt form of the target compound likely improves pharmacokinetics compared to neutral esters like ethyl 3-(methylthio)propanoate .

- Biological Target Specificity : The pyrimidine-piperidine scaffold may offer selectivity for enzymes over DNA, contrasting with Amustaline’s broad alkylating action .

Biological Activity

Ethyl 3-(2-methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propanoate dihydrochloride is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrimidine ring substituted with a piperidine moiety. Its molecular formula is , with a molecular weight of approximately 363.29 g/mol. The presence of both ethyl and propanoate groups contributes to its solubility and bioactivity.

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes involved in neurotransmission and cell signaling. The piperidine ring is known to enhance the lipophilicity of the molecule, potentially improving its ability to cross the blood-brain barrier.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

-

Antimicrobial Activity :

- Studies have shown that derivatives of piperidine and pyrimidine exhibit significant antimicrobial properties against various bacterial strains, including E. coli and S. aureus .

- The compound's structure may facilitate interactions with microbial cell membranes, leading to increased permeability and subsequent cell death.

-

Anticancer Properties :

- Research on related compounds suggests potential anticancer activity through mechanisms such as apoptosis induction in cancer cell lines .

- For instance, one study highlighted that certain piperidine derivatives demonstrated cytotoxic effects against hypopharyngeal tumor cells, outperforming traditional chemotherapeutics like bleomycin .

-

Neuroprotective Effects :

- Compounds featuring piperidine moieties have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's .

- They may inhibit cholinesterase enzymes, thereby increasing acetylcholine levels in the brain, which is crucial for cognitive function.

Case Studies

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various piperidine-pyrimidine derivatives against Candida albicans and Gram-negative bacteria. The results indicated zone of inhibition values ranging from 10 to 29 mm, with minimum inhibitory concentration (MIC) values between 6 to 25 µg/mL .

Case Study 2: Anticancer Activity

In another investigation, a series of piperidine derivatives were tested for their cytotoxicity against several cancer cell lines. The findings revealed enhanced apoptosis rates compared to control groups, suggesting that structural modifications could potentiate anticancer effects .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.